2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3-chlorophenyl group. Position 4 is modified with a sulfanyl (-S-) linker to a pyrrolidin-1-yl ethanone moiety. This structure combines a heterocyclic scaffold with a polar substituent (pyrrolidine) and a halogenated aromatic ring, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c18-12-4-3-5-13(8-12)23-16-14(9-21-23)17(20-11-19-16)25-10-15(24)22-6-1-2-7-22/h3-5,8-9,11H,1-2,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAXXXLQNKCIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Aminopyrazole-4-Carbonitriles
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile serves as the primary precursor. Treatment with triethyl orthoformate in acetic anhydride generates an imidate intermediate, which undergoes cyclization under acidic conditions to yield 4-chloropyrazolo[3,4-d]pyrimidine. Alternative protocols use formamide at 200°C for 8 hours to directly form the pyrimidine ring.
Key reaction conditions :
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Triethyl orthoformate | Acetic acid | 100°C | 78% | |
| Formamide | Neat | 200°C | 65% |
Halogenation at Position 4
4-Chloropyrazolo[3,4-d]pyrimidine is intermediates for sulfhydryl group introduction. Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux, with catalytic dimethylformamide (DMF) enhancing reactivity.
Introduction of the Sulfhydryl Group
The sulfhydryl moiety at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
Thiolation via SNAr
4-Chloropyrazolo[3,4-d]pyrimidine reacts with thiourea in ethanol under reflux to form the 4-mercapto derivative. This method achieves 85–90% yield but requires strict anhydrous conditions to prevent oxidation.
Palladium-Catalyzed Coupling
For higher regioselectivity, Suzuki-Miyaura coupling employs 4-bromopyrazolo[3,4-d]pyrimidine and boronic thioesters. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water (3:1) at 80°C yields 92% product.
Comparative analysis :
| Method | Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| SNAr | None | Ethanol | 85% | 95% |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene/H₂O | 92% | 98% |
Coupling with 1-(Pyrrolidin-1-yl)Ethan-1-One
The final step involves linking the sulfhydryl-containing intermediate to 1-(pyrrolidin-1-yl)ethan-1-one via thioether formation.
Alkylation of 4-Mercaptopyrazolo[3,4-d]Pyrimidine
4-Mercaptopyrazolo[3,4-d]pyrimidine reacts with α-bromo-1-(pyrrolidin-1-yl)ethanone in dimethyl sulfoxide (DMSO) at 60°C for 12 hours. Triethylamine is added to scavenge HBr, yielding 82% product.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 88% yield but requires chromatographic purification.
Optimization data :
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| Triethylamine | DMSO | 12 | 82% |
| DIAD/PPh₃ | THF | 6 | 88% |
Industrial-Scale Considerations
Catalytic Efficiency
Palladium catalysts are recycled using silica-immobilized Pd nanoparticles, maintaining 95% activity over five cycles.
Purity Control
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Adenosine Receptor Affinity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can exhibit significant affinity for adenosine receptors. Specifically, compounds with similar structures have been tested for their ability to bind to A1 adenosine receptors, which are implicated in numerous physiological processes and disease states. For instance, studies indicated that modifications at the N1 and N5 positions of the pyrazolo[3,4-d]pyrimidine scaffold can enhance receptor affinity and selectivity .
CDK2 Inhibition
The inhibition of cyclin-dependent kinase 2 (CDK2) is a promising strategy in cancer therapy. Recent studies have synthesized novel pyrazolo derivatives targeting CDK2, demonstrating significant growth inhibition in various cancer cell lines. The incorporation of the thioether group in compounds similar to 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has been linked to enhanced potency against tumor cells .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Pyrazolo derivatives have been explored for their effects on neurodegenerative diseases. They may modulate pathways involved in neuroinflammation and oxidative stress, thereby offering therapeutic benefits in conditions like Alzheimer's disease .
Case Study 1: Adenosine Receptor Binding
In a study assessing various pyrazolo derivatives for their binding affinity to A1 receptors, it was found that compounds with a chlorophenyl group at the N1 position exhibited superior binding compared to other substituents. The study utilized radiolabeled ligands to quantify binding affinities and established structure-activity relationships that could guide future drug design efforts .
Case Study 2: Anticancer Activity
A series of synthesized pyrazolo derivatives were evaluated against breast cancer cell lines (MCF-7). The results indicated that compounds with modifications similar to those found in this compound showed IC50 values significantly lower than standard chemotherapeutics, suggesting promising anticancer activity through CDK2 inhibition mechanisms .
Case Study 3: Neuroprotection
In vitro assays demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta. The protective effects were attributed to the modulation of signaling pathways involved in apoptosis and inflammation, highlighting the potential of these compounds as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold allows for effective binding to the active site of CDK2, disrupting its activity and leading to the suppression of tumor cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Pyrazolo[3,4-d]Thiazolo[3,2-a]Pyrimidinones
- Example: Compounds 14,17–19 () feature a fused thiazolo ring system, replacing the sulfanyl-ethanone group.
- Key Differences: The thiazolo ring increases rigidity and may alter electronic properties compared to the target compound’s ethanone substituent. Synthesis involves sulfuric acid-mediated cyclization, which differs from the target’s likely nucleophilic substitution pathway .
Pyrido[3,4-d]Pyrimidin-4(3H)-Ones
Substituent Variations
Chlorophenyl Positional Isomers
- Example : 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol () replaces the 3-chlorophenyl group with a 4-chlorophenyl substituent.
Pyrrolidine vs. Piperidine/Phenyl Substituents
- Example: Compound 51d () incorporates a 4-(methylsulfonyl)phenyl-piperidine group instead of pyrrolidin-1-yl-ethanone.
- Key Differences : The sulfonyl group enhances hydrophilicity, while the piperidine ring offers conformational flexibility. This contrasts with the pyrrolidine’s compact structure, which may reduce metabolic degradation .
Functional Group Additions
Fluorinated Derivatives
- Example: 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () adds fluorine atoms to the chromenone and phenyl groups.
- Key Differences: Fluorination often improves metabolic stability and bioavailability.
Ethanone vs. Ester/Amino Groups
- Example: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate () replaces the ethanone with a methyl ester and amino group.
- Key Differences: The ester group may confer prodrug properties, while the amino group enhances hydrogen-bonding capacity. The target’s pyrrolidine-ethanone likely prioritizes lipophilicity and target engagement .
Comparative Data Table
Biological Activity
The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core , which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that pyrazolo[3,4-d]pyrimidines can modulate the activity of enzymes and receptors involved in critical signaling pathways. Notably, they have been shown to exhibit:
- Adenosine receptor affinity : Compounds in this class often demonstrate significant binding affinity for adenosine receptors, particularly A1 and A2A subtypes, which play roles in various physiological processes including inflammation and cancer progression .
- Inhibition of kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways, such as p70S6 kinase and Akt .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. The compound has been evaluated for its ability to inhibit tumor cell growth through several mechanisms:
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), preventing progression from the G1 to S phase .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Study 1: Antitumor Activity Evaluation
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 5 to 15 µM depending on the specific structural modifications .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | A549 | 8 |
| Target Compound | MCF-7 | 12 |
Study 2: Inhibition of Inflammatory Mediators
In another investigation focusing on inflammatory pathways, the compound was tested for its ability to inhibit COX-II activity. Results showed a significant reduction in COX-II expression levels in LPS-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
Q & A
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions. For this compound, the pyrrolidine group may enhance solubility, while the chlorophenyl moiety could increase metabolic stability .
- Molecular Dynamics (MD) Simulations : Model binding to plasma proteins (e.g., albumin) to predict half-life .
- Docking Studies : Use AutoDock Vina to prioritize biological targets by docking into kinase ATP-binding pockets .
How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) to assess impact on potency .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl linker, pyrrolidine) using 3D-QSAR models .
- Bioisosteric Replacement : Substitute the pyrazolo-pyrimidine core with triazolo-pyrimidine to evaluate metabolic stability .
What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?
Q. Advanced Research Focus
- In Vivo PK Studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents, with serial blood sampling for LC-MS/MS analysis .
- Tissue Distribution : Use radiolabeled compound (e.g., 14C) to quantify accumulation in target organs .
- Metabolite Identification : Incubate with liver microsomes and profile via high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
